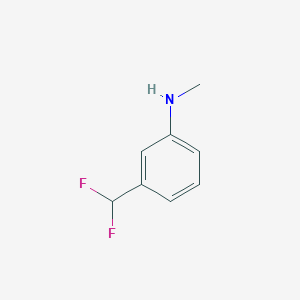

3-(Difluoromethyl)-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNIKUDTGHOVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Aryl Fluorinated Amines in Advanced Organic Synthesis

Aryl-fluorinated amines represent a cornerstone in modern medicinal chemistry and advanced organic synthesis. The introduction of fluorine into an aromatic amine framework can profoundly alter the molecule's physicochemical and biological properties. nih.govacs.org The high electronegativity of fluorine, combined with its relatively small size, can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. acs.orgtandfonline.com These attributes are highly desirable in the design of new therapeutic agents.

An Overview of Research Trajectories for N Methylaniline Derivatives

N-methylaniline and its derivatives are versatile intermediates with a long history of application in various chemical industries. Research into this class of compounds is driven by their utility in the synthesis of a wide range of commercially important products. imarcgroup.com

Key research trajectories for N-methylaniline derivatives include:

Pharmaceuticals: These compounds serve as precursors for a variety of active pharmaceutical ingredients (APIs). imarcgroup.com Research has shown that N-methylation can enhance the biological activity of certain compounds, for instance, by improving cholinesterase inhibition, which is relevant for Alzheimer's disease research. mdpi.com

Agrochemicals: N-methylaniline derivatives are integral to the production of certain pesticides and herbicides. imarcgroup.com

Dyes and Pigments: The chemical reactivity of the N-methylaniline scaffold allows for the synthesis of a broad spectrum of dyes. imarcgroup.com

Materials Science: They are used in the manufacturing of antioxidants and corrosion inhibitors, contributing to the durability and performance of various materials. imarcgroup.com

Current research also emphasizes the development of more sustainable and efficient synthetic methods for producing N-methylaniline and its derivatives, reflecting a broader trend in the chemical industry towards "green chemistry." imarcgroup.comgoogle.com

Scope and Research Focus on 3 Difluoromethyl N Methylaniline

N-Methylation Strategies in Conjunction with Difluoromethylation

An alternative synthetic pathway to this compound involves first synthesizing 3-(difluoromethyl)aniline and then introducing the methyl group onto the nitrogen atom. The N-methylation of anilines is a fundamental and well-established transformation in organic chemistry.

A prevalent and atom-economical method is the "borrowing hydrogen" or "hydrogen autotransfer" process, which uses methanol (B129727) as an inexpensive and readily available C1 source. nih.gov This reaction is typically catalyzed by transition metal complexes, including those based on ruthenium, iridium, nickel, or iron. nih.govrsc.org In this process, the catalyst temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde (B43269). The aniline then reacts with the in situ-generated formaldehyde to form an imine or aminal intermediate. Finally, the catalyst returns the borrowed hydrogen to this intermediate, resulting in the methylated amine, with water as the only byproduct. nih.gov Various catalytic systems have been optimized for high selectivity towards mono-N-methylation, effectively preventing the formation of undesired N,N-dimethylaniline. rsc.orggoogle.com

Table 2: Catalytic Systems for N-Methylation of Anilines with Methanol

| Catalyst System | Base/Additive | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|

| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 °C | Effective with weak base, Ru-H mechanism. | nih.gov |

| Ni/ZnAlOx | NaOH | 160 °C | Heterogeneous catalyst, high selectivity for mono-methylation. | rsc.org |

| Copper/Chromium oxide | None specified | 150-300 °C | High pressure, selective yield of N-methylaniline. | google.com |

Multi-Component Reactions for the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. ias.ac.inrsc.org MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple building blocks. ias.ac.inmdpi.com

While a direct one-pot MCR synthesis of this compound is not prominently documented, fluorinated anilines are valuable substrates for MCRs to produce complex derivatives. For example, a three-component reaction involving an isatin, a primary amine, and a thiol can be used to synthesize spiro-thiazine derivatives. ias.ac.in By employing a fluorinated aniline like 3-(trifluoromethyl)aniline (B124266) as the amine component, researchers have created libraries of fluorinated heterocyclic compounds. ias.ac.in This strategy could be adapted using 3-(difluoromethyl)aniline or N-methylated versions to access a diverse range of complex derivatives for biological screening.

Scale-Up Considerations and Process Optimization in Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several of the discussed methodologies offer distinct advantages for scale-up.

Photoredox catalysis, with its use of visible light and mild reaction conditions, can be more energy-efficient than methods requiring high temperatures. mdpi.commdpi.com The successful gram-scale application of a photoredox difluoromethylation has been reported, indicating its potential for larger-scale synthesis. researchgate.net

Mechanochemical synthesis is also highly attractive from an industrial and green chemistry perspective due to the significant reduction or elimination of solvents. nih.gov This simplifies product purification, reduces waste disposal costs, and enhances safety.

For catalytic processes, key optimization parameters include catalyst loading, turnover number, and recyclability. The use of heterogeneous catalysts, such as the Ni/ZnAlOx system for N-methylation, is particularly advantageous for scale-up as it allows for easy separation of the catalyst from the reaction mixture and potential reuse. rsc.org Ultimately, the choice of a scalable route will depend on a holistic assessment of raw material cost, reaction yield, energy consumption, and capital expenditure for specialized equipment. rsc.org

Electrophilic Aromatic Substitution Reactions of the Difluoromethylated Aniline Moiety

The N-methylamino group is a potent activating group and ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org Conversely, the difluoromethyl group (-CHF₂) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, and it acts as a deactivating meta-director.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine, typically with a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com Substitution is expected primarily at the para-position (position 6) and to a lesser extent, the ortho-position (position 2), avoiding the sterically hindered and electronically deactivated position 4.

Nitration: Using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the electrophile. lumenlearning.com The substitution pattern is expected to be similar to halogenation.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). lumenlearning.com

Friedel-Crafts Reactions: Alkylation and acylation reactions are also possible, though the presence of the basic amino group can complicate these reactions by reacting with the Lewis acid catalyst. wikipedia.org Protection of the amino group may be necessary.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(difluoromethyl)-N-methylaniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(difluoromethyl)-N-methylaniline |

| Sulfonation | SO₃, H₂SO₄ | 4-(N-methylamino)-2-(difluoromethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely requires N-protection; acylation at the 4-position |

Nucleophilic Reactions Involving the Amino and Fluoroalkyl Groups

The primary sites for nucleophilic attack on this compound are the nitrogen atom of the amino group and, under specific conditions, the carbon of the difluoromethyl group.

The lone pair of electrons on the secondary amine makes it nucleophilic. It readily reacts with acids to form ammonium (B1175870) salts and with electrophiles such as alkyl halides and acyl chlorides. nih.gov For instance, N-alkylation or N-acylation can occur, transforming the secondary amine into a tertiary amine or an amide, respectively.

Nucleophilic substitution on the difluoromethyl group is generally challenging due to the strength of the carbon-fluorine bond. However, under forcing conditions or through specific activation mechanisms, displacement of the fluorine atoms could potentially occur. More commonly, the acidity of the hydrogen on the difluoromethyl carbon can be exploited. A strong base could deprotonate the -CHF₂ group to form a carbanion, which can then act as a nucleophile in subsequent reactions.

| Reaction Site | Reagent Type | Product Type |

| N-methylamino group | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-methylamino group | Acyl Chloride (e.g., CH₃COCl) | Amide |

| Difluoromethyl group | Strong Base (e.g., BuLi) | Aryl-stabilized carbanion |

Oxidation and Reduction Pathways of the Aromatic Amine Core

The N-methylamino group is susceptible to oxidation. Mild oxidizing agents can convert the secondary amine to various products. For example, oxidation can lead to the formation of an N-oxide, a hydroxylamine, or, with stronger oxidants, can result in more complex coupling reactions or degradation of the molecule. The oxidation of similar N-alkyl-N-methylanilines has been studied, and it often leads to N-dealkylation as a metabolic pathway in biological systems. nih.gov

Reduction of the aromatic ring of an aniline derivative is possible but typically requires high pressure and temperature hydrogenation with a metal catalyst (e.g., Rhodium on carbon). This would result in the formation of 3-(Difluoromethyl)-N-methylcyclohexylamine. The difluoromethyl group is generally stable to these reduction conditions.

| Reaction Type | Typical Reagents/Conditions | Potential Product(s) |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide |

| N-Dealkylation (Oxidative) | Strong Oxidants (e.g., KMnO₄) | 3-(Difluoromethyl)aniline |

| Aromatic Ring Reduction | H₂, Rh/C, High Pressure | 3-(Difluoromethyl)-N-methylcyclohexylamine |

Radical Processes in the Derivatization of this compound

The aniline moiety can participate in radical reactions, often initiated by single-electron transfer (SET). The nitrogen atom can be oxidized to form a radical cation, which is a key intermediate in many transformations. nih.gov For instance, photochemically induced reactions can lead to the formation of this radical cation, which can then react with other radical species. nih.gov

The difluoromethyl group can also be involved in radical processes. Radical initiators can facilitate the abstraction of a hydrogen atom from the -CHF₂ group, generating a difluoromethyl radical centered on the benzylic position. This radical could then participate in various radical-mediated C-C or C-heteroatom bond-forming reactions. Furthermore, radical reactions involving aniline compounds are significant in atmospheric chemistry, where they can be degraded by reacting with free radicals like OH and CH₃. nih.gov

| Radical Type | Initiation Method | Potential Subsequent Reaction |

| Aniline Radical Cation | Photoinduced Single-Electron Transfer (SET) | Coupling with other radicals |

| Aryl-CHF• Radical | Radical Initiator (e.g., AIBN) | Radical addition to alkenes/alkynes |

Stereochemical Aspects of Reactions Involving the Compound

This compound is an achiral molecule. However, it can be a precursor to chiral molecules through various reactions.

A key stereochemical consideration arises from the oxidation of the nitrogen atom. The N-oxidation of the structurally similar N-ethyl-N-methylaniline has been shown to be stereoselective, producing a chiral N-oxide with a predominance of one enantiomer. nih.gov This suggests that the oxidation of this compound would likely also produce a chiral N-oxide, and the reaction could potentially be rendered enantioselective by using a chiral oxidizing agent or a biocatalyst.

Furthermore, if reactions introduce a new chiral center elsewhere in the molecule (for example, through an asymmetric reaction on the aromatic ring or involving the difluoromethyl group), the existing functionalities could influence the stereochemical outcome of the transformation. However, since the starting material is achiral, any reaction creating a single new stereocenter without a chiral influence will result in a racemic mixture.

Spectroscopic and Structural Elucidation Techniques for Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Difluoromethyl)-N-methylaniline, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR provides information on the number and types of protons in the molecule. The spectrum would be expected to show distinct signals for the N-methyl protons, the aromatic protons on the benzene (B151609) ring, the proton of the difluoromethyl group, and the N-H proton. The difluoromethyl proton signal is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR reveals the number of non-equivalent carbon environments. Signals are expected for the N-methyl carbon, the carbons of the aromatic ring, and the carbon of the difluoromethyl group. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The signals for the aromatic carbons will also be affected by the electron-withdrawing difluoromethyl substituent.

¹⁹F NMR is used specifically to analyze the fluorine atoms. For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and will couple to the single proton attached to the same carbon. This results in a characteristic doublet in the ¹⁹F NMR spectrum. rsc.org The chemical shift of this signal provides confirmation of the difluoromethyl group's electronic environment.

The following table provides expected NMR chemical shifts based on data from analogous compounds.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| ¹H NMR | -CHF₂ | ~7.27 | Triplet (t), J ≈ 72.0 Hz |

| Aromatic (C₂-H, C₄-H, C₅-H, C₆-H) | 6.7 - 7.4 | Multiplet (m) | |

| -NH- | Variable, broad singlet | Singlet (s) | |

| -NCH₃ | ~2.7 - 2.9 | Singlet (s) | |

| ¹³C NMR | Aromatic (C-F₂) | ~113 | Triplet (t), J ≈ 255 Hz |

| Aromatic (C-N, C₁, C₂, C₃, C₄, C₅, C₆) | 110 - 150 | Singlet (s) or small couplings | |

| -NCH₃ | ~30 - 31 | Singlet (s) | |

| ¹⁹F NMR | -CHF₂ | ~ -91 | Doublet (d), J ≈ 72.0 Hz |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₈H₉F₂N). rsc.org This provides definitive evidence of the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. Analyzing the resulting fragmentation pattern in tandem MS (MS/MS) experiments helps to piece together the compound's structure. For this compound, characteristic fragmentation pathways would include the loss of a fluorine atom, the entire difluoromethyl group, or the N-methyl group.

The following table outlines the expected HRMS data and potential fragments.

| Ion | Formula | Calculated Mass (m/z) | Description |

| [M]⁺ | C₈H₉F₂N⁺ | 157.0697 | Molecular Ion |

| [M-H]⁺ | C₈H₈F₂N⁺ | 156.0619 | Loss of a hydrogen radical |

| [M-F]⁺ | C₈H₉FN⁺ | 138.0714 | Loss of a fluorine radical |

| [M-CH₃]⁺ | C₇H₆F₂N⁺ | 142.0463 | Loss of a methyl radical |

| [M-CHF₂]⁺ | C₇H₈N⁺ | 106.0651 | Loss of the difluoromethyl radical |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups. These include a sharp peak for the N-H stretch of the secondary amine, C-N stretching vibrations, aromatic C-H stretches, and strong C-F stretching bands associated with the difluoromethyl group. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems like the benzene ring. Aniline (B41778) and its derivatives typically exhibit strong absorption bands in the UV region. The presence of the N-methyl and difluoromethyl groups on the aromatic ring will influence the position and intensity of these absorption maxima (λ_max).

The following table lists the expected characteristic absorption bands.

| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | N-H Stretch (secondary amine) | ~3400 - 3450 cm⁻¹ |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | |

| Aliphatic C-H Stretch (-CH₃) | ~2850 - 2960 cm⁻¹ | |

| Aromatic C=C Bending | ~1500 - 1600 cm⁻¹ | |

| C-N Stretch | ~1250 - 1350 cm⁻¹ | |

| C-F Stretch | ~1000 - 1100 cm⁻¹ | |

| UV-Visible | π → π* transitions (aromatic system) | ~240 - 290 nm |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtainable as a single crystal of sufficient quality, X-ray crystallography offers the ultimate method for determining its precise three-dimensional structure in the solid state. This technique works by diffracting a beam of X-rays off the ordered lattice of atoms in the crystal.

The resulting diffraction pattern can be mathematically analyzed to generate a detailed electron density map of the molecule. From this map, the exact positions of each atom can be determined, providing unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, elucidating intermolecular forces such as hydrogen bonding (e.g., between the N-H group of one molecule and the nitrogen or fluorine atoms of a neighboring molecule) and van der Waals interactions. This level of detail is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for both verifying the purity of a sample of this compound and for its isolation during synthesis.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a quick assessment of a sample's purity. A small spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a solvent system. The distance the compound travels up the plate (Rf value) is characteristic of the compound in that solvent system and can reveal the presence of impurities.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound from a reaction mixture. The mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or mixture of solvents (eluent), such as a gradient of petroleum ether and ethyl acetate, is then passed through the column. rsc.orgrsc.org Components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for the isolation of pure this compound. The purity of the collected fractions is typically confirmed by TLC or other spectroscopic methods.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(Difluoromethyl)-N-methylaniline. DFT methods allow for the precise calculation of various electronic properties that govern the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) analysis is a key component of these investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other chemical species. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule |

Note: These values are illustrative and would be determined through specific DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static. Rotation around single bonds, such as the C-N bond and the bonds within the difluoromethyl and methyl groups, leads to various conformations with different energies. Conformational analysis aims to identify the most stable conformers, which are the low-energy structures the molecule is most likely to adopt. rsc.org

This analysis is performed by mapping the potential energy surface (PES) of the molecule. libretexts.orglibretexts.org A PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters. libretexts.orgyoutube.com By exploring the PES, researchers can identify energy minima, corresponding to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.orglibretexts.org Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 5.2 |

| 2 | 60° | 1.8 |

| 3 | 120° | 0.0 (Global Minimum) |

| 4 | 180° | 3.5 |

Note: These values are for illustrative purposes and would be the result of detailed conformational analysis calculations.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. researchgate.net By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway. chemrxiv.org

Techniques such as transition state theory can be used in conjunction with quantum chemical calculations to determine activation energies and reaction rates. researchgate.net This allows for the prediction of the most likely reaction pathways and the identification of key intermediates. For example, computational models can predict whether an electrophilic attack will occur at the nitrogen atom or at a specific position on the aniline (B41778) ring, based on the calculated electron density and orbital shapes. cureffi.orgyoutube.com

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.senih.gov In the context of this compound, docking studies can be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors. researchgate.netthesciencein.org

These studies provide detailed insights into the intermolecular interactions that stabilize the complex, including hydrogen bonds, van der Waals forces, and electrostatic interactions. sci-hub.se By understanding these interaction mechanisms, researchers can rationalize the molecule's biological activity and design derivatives with improved binding affinity and selectivity. nih.gov For instance, docking could reveal how the difluoromethyl group participates in specific interactions within a protein's binding pocket.

Table 3: Illustrative Molecular Docking Results for a this compound Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Asp164, Lys157, Met208 |

| Protease B | -7.2 | Tyr264, Pro247, Glu167 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies. nih.gov

In Silico Design of Novel this compound Derivatives

The insights gained from the aforementioned computational studies provide a solid foundation for the in silico design of novel derivatives of this compound with tailored properties. nih.govresearchgate.netresearchgate.net By systematically modifying the structure of the parent molecule—for example, by introducing different substituents on the aniline ring—and then computationally evaluating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis and experimental testing. researchgate.net

This rational design approach can be used to optimize various properties, such as reactivity, selectivity, and binding affinity for a specific biological target. For instance, if a particular interaction is found to be crucial for biological activity, derivatives can be designed to enhance this interaction. This iterative cycle of computational design, synthesis, and testing can significantly accelerate the discovery of new and improved molecules. nih.gov

Applications and Advanced Material Science Research

Role as a Chemical Building Block in Complex Organic Synthesis

3-(Difluoromethyl)-N-methylaniline serves as a crucial building block in the intricate field of organic synthesis. Its unique structure, featuring a difluoromethyl group and a secondary amine on an aniline (B41778) scaffold, provides a versatile platform for the construction of more complex molecules. The presence of the difluoromethyl group, in particular, has garnered significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical properties of a molecule. researchgate.net

The N-methylaniline portion of the molecule allows for a variety of chemical transformations. The nitrogen atom can act as a nucleophile, and the aromatic ring is susceptible to electrophilic substitution, enabling the introduction of additional functional groups. This dual reactivity makes it a valuable starting material for synthesizing a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals. nih.gov

Precursors for Advanced Fluoro-Organic Materials Development

The development of advanced fluoro-organic materials has been significantly propelled by the use of specialized precursors, and this compound is a noteworthy example. The incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, thermal stability, and lipophilicity. The difluoromethyl group (-CF2H) is particularly interesting because it can act as a hydrogen bond donor and is less lipophilic than the more common trifluoromethyl group (-CF3). researchgate.netresearchgate.net

These properties are highly desirable in the design of materials with specific functions. For instance, in the field of polymer chemistry, the introduction of the difluoromethylaniline moiety can lead to polymers with enhanced thermal resistance and specific optical properties. Furthermore, the unique electronic nature of the difluoromethyl group can influence the intermolecular interactions within the material, leading to novel self-assembly behaviors and applications in areas like liquid crystals and organic electronics. researchgate.net

Chemical Scaffolds for Library Synthesis in Chemical Biology

In the realm of chemical biology, the rapid generation of diverse compound libraries is essential for identifying new biologically active molecules. This compound provides a valuable chemical scaffold for this purpose. A scaffold is a core molecular structure to which various substituents can be attached, creating a library of related compounds. The structure of this compound offers multiple points for diversification.

For instance, the secondary amine can be acylated, alkylated, or used in coupling reactions to introduce a wide array of side chains. nih.gov The aromatic ring can undergo various substitution reactions to introduce further diversity. This modular approach allows for the systematic exploration of the chemical space around the difluoromethylaniline core, which can be instrumental in identifying potent and selective modulators of biological targets. nih.govmdpi.com

Design of Bioisosteric Analogues in Chemical Research

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. slideshare.net The difluoromethyl group is increasingly recognized as a valuable bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and even the methyl (-CH3) group. researchgate.netscinito.ai The replacement of these groups with a difluoromethyl group can lead to improved metabolic stability, enhanced binding affinity to the target protein, and altered pharmacokinetic properties. researchgate.netprinceton.edu

This compound serves as a key starting material for the synthesis of such bioisosteric analogues. informahealthcare.com By incorporating this compound into a larger molecule, medicinal chemists can systematically probe the effects of the difluoromethyl group on biological activity. This approach has been successfully employed in the development of new drug candidates with improved efficacy and safety profiles. princeton.edu

Applications in Agrochemical Research as Synthetic Intermediates or Structural Motifs

The agrochemical industry constantly seeks new and effective pesticides and herbicides. The incorporation of fluorine-containing motifs has proven to be a successful strategy in this field. nih.gov this compound is utilized as a synthetic intermediate for the creation of novel agrochemicals. nih.gov The difluoromethyl group can impart desirable properties to the final product, such as increased potency and altered metabolic pathways in target organisms. acs.org

Furthermore, the difluoromethylaniline structure itself can be a key structural motif in a new class of agrochemicals. nih.govresearchgate.net By building upon this core structure, researchers can design molecules that interact with specific biological targets in pests or weeds, leading to the development of more selective and environmentally benign crop protection agents. nih.govsemanticscholar.org

Utility in Catalysis and Ligand Design

In the field of catalysis, the design of ligands that can coordinate to a metal center and influence its catalytic activity is of paramount importance. N-methylaniline derivatives have been explored as components of such ligands. acs.orgresearchgate.net The nitrogen atom can act as a donor to the metal, and the electronic properties of the aromatic ring can be tuned to modulate the catalytic cycle.

The presence of the difluoromethyl group in this compound introduces a unique electronic perturbation to the aniline ring, which can, in turn, affect the properties of a catalyst. This makes it an interesting building block for the synthesis of novel ligands for a variety of catalytic transformations, including cross-coupling reactions and N-methylation processes. nih.gov Research in this area is ongoing, with the potential to develop more efficient and selective catalysts for important chemical processes.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies for the Compound

Traditional methods for introducing the difluoromethyl group can often rely on harsh reagents and demanding reaction conditions. acs.org The future of synthesizing 3-(Difluoromethyl)-N-methylaniline is geared towards greener and more sustainable practices. Key emerging areas include photoredox and electrochemical catalysis, which offer milder reaction pathways.

Visible-light organophotocatalytic systems are being developed that provide access to a range of difluoroalkyl anilines under mild conditions, avoiding the need for transition-metal catalysts. acs.orgnih.gov One innovative approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and a fluorinated reagent, which can be activated by visible light to initiate the reaction. acs.orgnih.gov Electrochemical difluoromethylation is another promising sustainable alternative, enabling the in situ generation of the required reactive species under controlled redox conditions. acs.org

Furthermore, the use of reusable photocatalysts, such as covalent organic frameworks (COFs), is gaining traction. acs.org These materials have demonstrated high efficiency and stability over multiple cycles in photocatalytic difluoromethylation reactions. acs.org The quest for atom economy also drives research into using ideal, though less reactive, sources like fluoroform (CHF₃) in continuous flow systems. rsc.org

| Sustainable Method | Key Features | Advantages | Relevant Research |

| Photocatalysis | Uses visible light and a photocatalyst (e.g., Eosin Y, COFs) to drive the reaction. acs.orgacs.org | Mild reaction conditions, high functional group tolerance, potential to avoid transition metals. acs.orgnih.gov | Development of dual-active-centered COFs for enhanced activity and reusability. acs.org |

| Electrosynthesis | Generates difluoromethylating species in situ via controlled redox processes. acs.org | Avoids handling of specialized and potentially unstable reagents; high chemo- and regioselectivity. acs.org | Exploration of defluorinative difluoromethylation from abundant CF₃ precursors. acs.org |

| Flow Chemistry | Utilizes continuous flow reactors for synthesis. rsc.org | Enhanced safety, scalability, and atom efficiency; enables use of reagents like fluoroform. rsc.org | Cα-difluoromethylation of protected α-amino acids using fluoroform. rsc.org |

| EDA Complex Formation | Photoexcitation of a ground-state complex formed between the aniline (B41778) and a fluoroalkylating agent. nih.gov | Catalyst-free approach, efficient generation of the desired product. nih.gov | Use of anilines and ethyl difluoroiodoacetate to form a photoactive EDA complex. nih.gov |

Exploration of Novel Reactivity Pathways and Functionalizations

Beyond sustainable synthesis, a significant research thrust lies in discovering new ways to construct and modify the this compound scaffold. This involves late-stage functionalization, where the difluoromethyl group is introduced into a complex molecule at a late step, and the exploration of unique reactive intermediates.

Palladium- and nickel-catalyzed cross-coupling reactions are being refined to allow for the direct C-H difluoromethylation of arenes, including aniline derivatives. rsc.orgacs.org For instance, a two-step, one-pot C-H borylation–difluoromethylation protocol has been developed for site-selective modification. rsc.org Merging nickel catalysis with photoredox catalysis provides a mild method for the difluoromethylation of (hetero)aryl halides. rsc.org Another novel pathway involves the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, a strategy that could potentially be adapted for aniline substrates. acs.org

The use of highly reactive intermediates like arynes offers an alternative synthetic route to fluorinated aromatic compounds. researchgate.netrsc.org This pathway could provide a regioselective method for constructing the core structure of this compound. Researchers are also investigating the chemistry of N-perfluoroalkylated amines as versatile intermediates that can undergo controllable defluorination reactions to yield diverse functionalized products. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, is revolutionizing chemical manufacturing. This technology is particularly well-suited for the synthesis of this compound and other fine chemicals, offering significant advantages in safety, efficiency, and scalability.

Continuous-flow microreactors have been successfully used for fluorination and difluoromethylation reactions. rsc.orgdurham.ac.uk The precise control over reaction parameters such as temperature, pressure, and residence time allows for higher yields and purities. durham.ac.uk This control is critical for managing highly exothermic reactions or when using potentially hazardous reagents. Furthermore, flow systems enable the use of reagents that are gases at room temperature, such as fluoroform, in a safe and efficient manner. rsc.org

The integration of sequential steps into a single, continuous process ("telescoped synthesis") reduces manual handling, minimizes waste, and shortens production times. nih.gov Automated systems can incorporate in-line purification, using scavenger resins or other techniques to remove byproducts and unreacted reagents, delivering a pure product stream. uc.pt This approach is highly valuable in pharmaceutical and agrochemical research, where rapid synthesis of compound libraries is often required. nih.gov

Advanced Characterization Techniques for In Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The transient and complex nature of reactive intermediates in difluoromethylation reactions necessitates the use of advanced, in situ characterization techniques that can monitor the reaction as it happens.

Spectroscopic methods are at the forefront of these efforts. In situ NMR spectroscopy, particularly ¹⁹F NMR, is invaluable for tracking the formation and consumption of fluorine-containing species, including key catalytic intermediates. acs.orgacs.org For example, it has been used to observe palladium-based oxidative addition adducts in real-time. acs.org Other techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can detect and characterize radical intermediates, which are common in photoredox and electrochemical reactions. acs.org

For solid-state and heterogeneous systems, such as reactions involving COFs or mechanochemistry, techniques like in situ X-ray Photoelectron Spectroscopy (XPS), high-energy synchrotron X-ray powder diffraction, and Raman spectroscopy are employed. acs.orgresearchgate.net These methods provide critical information on changes in the catalyst's electronic state or the physical transformation of materials during a reaction. acs.orgresearchgate.net The data gathered from these advanced techniques are essential for constructing accurate mechanistic models.

Synergistic Computational-Experimental Approaches in Chemical Design and Discovery

The integration of computational chemistry with experimental work creates a powerful synergy for accelerating the discovery and optimization of chemical processes. For a target like this compound, this approach can guide everything from catalyst design to predicting reactivity and properties.

Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, predict the geometry of transition states, and understand the electronic structure of catalysts and intermediates. acs.orgresearchgate.netniscpr.res.in This insight helps explain observed reactivity and selectivity, and can guide the rational design of more efficient catalysts, for example, by tuning the electronic properties of ligands. acs.org

Beyond mechanistic studies, computational tools are used to predict the properties of novel compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of molecules with their biological activity or physical properties. nih.gov Molecular docking simulations can predict how a molecule like an amide derivative of this compound might bind to a biological target, such as an enzyme, providing a basis for the design of new fungicides or pharmaceuticals. nih.gov This integrated model-driven investigation allows researchers to formulate and test hypotheses rapidly, prioritize experimental efforts, and uncover novel design strategies. nih.gov

Q & A

Q. Basic Characterization

- NMR : NMR identifies CF chemical shifts (δ ≈ -100 to -120 ppm). and NMR resolve methyl and aromatic protons (e.g., N-methyl at δ 2.8–3.2 ppm) .

- IR spectroscopy : Stretching vibrations for C-F (1050–1250 cm) and N-H (3300–3500 cm) .

- GC-MS : Detects purity (>98%) and fragmentation patterns (e.g., m/z 173 for molecular ion [M]) .

- Cheminformatics : SMILES (CNc1ccccc1) and SDF files enable 3D modeling .

How does the difluoromethyl group influence electronic and conformational properties in drug-protein interactions?

Advanced Fluorine Effects

The CF group:

- Reduces basicity : Electron-withdrawing effects lower the pK of the adjacent amine, enhancing bioavailability .

- Conformational rigidity : Fluorine’s stereoelectronic effects restrict rotation, favoring binding to hydrophobic protein pockets (e.g., observed in PDB structures of fluorinated drugs) .

- Docking interactions : Direct C-F⋯H-N hydrogen bonds improve binding affinity, as seen in fluorinated kinase inhibitors .

What mechanistic insights explain the catalytic methylation of aniline derivatives using CO2_22/H2_22?

Advanced Catalysis

Au/γ-AlO catalyzes methylation via:

- CO activation : Small Au nanoparticles (<3 nm) dissociate CO into CO and O, with H generating H for methyl group transfer .

- Acid-base synergy : γ-AlO’s acidic sites stabilize intermediates, while basic sites desorb products .

- Structure sensitivity : TOF increases exponentially as Au particle size decreases below 3 nm (validated by TEM and XAFS) .

How can C3-selective functionalization of this compound be optimized for complex synthesis?

Q. Advanced Reaction Design

- Regioselective catalysts : nBuNI promotes C3-formylation in indoles via radical intermediates; similar strategies may apply to fluorinated anilines .

- Electronic modulation : The CF group deactivates the aromatic ring, directing electrophiles to the para position. Use directing groups (e.g., boronic acids) for meta functionalization .

How should discrepancies in synthetic yields or thermodynamic data be resolved?

Q. Advanced Data Contradictions

- Reproducibility : Standardize fluorination conditions (e.g., reagent purity, moisture control) to minimize yield variability .

- Validation : Cross-check calorimetry data with computational results (e.g., G4 methods) .

- Analytical rigor : Use DSC for purity assessment and tandem MS/MS to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.